molecular formula C14H24N2O3 B7577682 3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one

3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one

Katalognummer B7577682
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: KFMNYLGPMTZIRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, N-ethyl-3-(2-oxooxolan-3-yl) piperazine-2-carboxamide, and is commonly referred to as EOPP.

Wirkmechanismus

The exact mechanism of action of EOPP is not fully understood, but it is believed to modulate the activity of several neurotransmitters in the brain, including serotonin, dopamine, and gamma-aminobutyric acid (GABA). This modulation is thought to be responsible for its therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
EOPP has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA and serotonin in the brain, which can have a calming and mood-stabilizing effect. Additionally, EOPP has been shown to reduce the levels of glutamate, an excitatory neurotransmitter that can contribute to seizures and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using EOPP in lab experiments is its well-established synthesis method, which produces high yields of pure EOPP. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of using EOPP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on EOPP. One area of interest is its potential as a treatment for neurological disorders, such as epilepsy, depression, and anxiety disorders. Additionally, further studies on its mechanism of action and potential side effects are needed to fully understand its therapeutic potential. Finally, the development of more efficient synthesis methods and formulations could help to improve its efficacy and applicability in clinical settings.

Synthesemethoden

The synthesis of EOPP involves the reaction of piperazine with 3-(oxan-2-yl)propanoyl chloride in the presence of anhydrous potassium carbonate. The resulting product is then treated with ethylamine to form EOPP. This synthesis method has been extensively studied and optimized to produce high yields of pure EOPP.

Wissenschaftliche Forschungsanwendungen

EOPP has been studied for its potential applications in the field of medicine. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, EOPP has been found to have potential as a treatment for depression and anxiety disorders. Its ability to modulate the activity of neurotransmitters in the brain has been identified as a potential mechanism of action for its therapeutic effects.

Eigenschaften

IUPAC Name

3-ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-12-14(18)15-8-9-16(12)13(17)7-6-11-5-3-4-10-19-11/h11-12H,2-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNYLGPMTZIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)CCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.